molecular formula C16H34N2S B8531433 N-Heptyl-N'-octylthiourea CAS No. 62552-15-2

N-Heptyl-N'-octylthiourea

Cat. No.: B8531433
CAS No.: 62552-15-2
M. Wt: 286.5 g/mol
InChI Key: KGFMSNRLNFEBBO-UHFFFAOYSA-N
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Description

N-Heptyl-N'-octylthiourea is a thiourea derivative characterized by two distinct alkyl chains: a heptyl group (C₇H₁₅) and an octyl group (C₈H₁₇) attached to the thiourea core (NH–C(=S)–NH). Thioureas are sulfur-containing organic compounds with diverse applications, including use as corrosion inhibitors, intermediates in organic synthesis, and ligands in coordination chemistry. The alkyl chain lengths in this compound likely influence its solubility, lipophilicity, and reactivity compared to shorter-chain analogs.

Properties

CAS No.

62552-15-2

Molecular Formula

C16H34N2S

Molecular Weight

286.5 g/mol

IUPAC Name

1-heptyl-3-octylthiourea

InChI

InChI=1S/C16H34N2S/c1-3-5-7-9-11-13-15-18-16(19)17-14-12-10-8-6-4-2/h3-15H2,1-2H3,(H2,17,18,19)

InChI Key

KGFMSNRLNFEBBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=S)NCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives vary significantly in their physicochemical properties and applications based on substituent groups. Below is a comparative analysis of N-heptyl-N'-octylthiourea with key analogs:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₅H₃₂N₂S 296.50 Long alkyl chains (C₇ and C₈)
N-(2-Hydroxyethyl)-N'-(3-methylphenyl)thiourea C₁₀H₁₄N₂OS 210.30 Hydrophilic hydroxyethyl group; aromatic ring
N-Hexanoyl-N'-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea C₂₂H₂₅N₃O₂S 395.52 Benzoxazole moiety; hexanoyl group
N-Phenylthiourea C₇H₈N₂S 152.21 Aromatic phenyl group
N-Butyl-N-hydroxythiourea C₅H₁₂N₂OS 148.23 Hydroxyl group; short alkyl chain

Physicochemical Properties

  • Solubility: this compound is expected to exhibit low water solubility due to its long hydrophobic alkyl chains, similar to N-hexanoyl derivatives (e.g., 395.52 g/mol compound in ). In contrast, N-(2-hydroxyethyl)-N'-(3-methylphenyl)thiourea shows improved solubility in polar solvents due to its hydroxyethyl group.
  • Lipophilicity :
    • The octyl/heptyl chains enhance lipophilicity, making it suitable for membrane permeability studies or surfactant applications. This contrasts with N-phenylthiourea , which has moderate lipophilicity due to its aromatic ring.
  • Thermal Stability :
    • Long alkyl chains may reduce thermal stability compared to rigid aromatic thioureas (e.g., benzoxazole-containing compound in ).

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